(1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis
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Overview
Description
(1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis is a cyclobutane derivative with a bromomethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction.
Bromomethylation: Introduction of the bromomethyl group can be achieved using bromomethylation reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Amine Introduction: The amine group can be introduced through nucleophilic substitution reactions using appropriate amine sources.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on high yield, purity, and cost-effectiveness. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cycloaddition Reactions: The cyclobutane ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can produce a ketone or aldehyde.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: Used in studies to understand the behavior of cyclobutane derivatives in biological systems.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
(1s,3s)-3-(chloromethyl)cyclobutan-1-amine hydrochloride: Similar structure with a chloromethyl group instead of a bromomethyl group.
(1s,3s)-3-(hydroxymethyl)cyclobutan-1-amine: Similar structure with a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
(1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis is unique due to the presence of the bromomethyl group, which can participate in specific chemical reactions that other similar compounds may not undergo. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.
Properties
CAS No. |
2742623-91-0 |
---|---|
Molecular Formula |
C5H11Br2N |
Molecular Weight |
245 |
Purity |
95 |
Origin of Product |
United States |
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